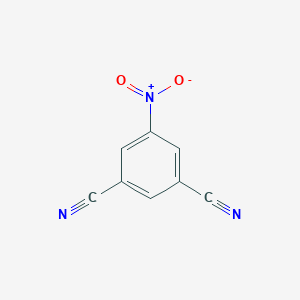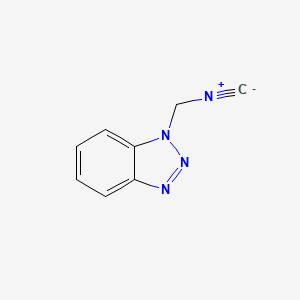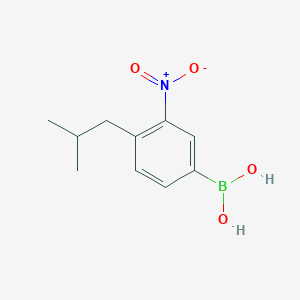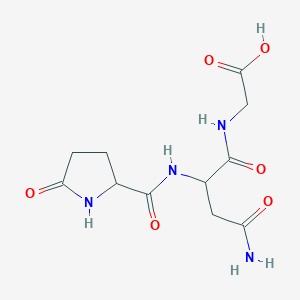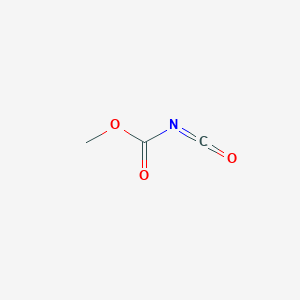
4-(4-Chlorobenzyl)piperidine
Overview
Description
4-(4-Chlorobenzyl)piperidine is a chemical compound with the CAS Number: 36938-76-8 and a linear formula of C12H16ClN . It has a molecular weight of 209.72 .
Synthesis Analysis
The synthesis of 4-(4-Chlorobenzyl)piperidine derivatives involves various intra- and intermolecular reactions . A study mentions the use of palladium and rhodium hydrogenation for the synthesis of all isomeric (cyclo)alkylpiperidines . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .Molecular Structure Analysis
The InChI code for 4-(4-Chlorobenzyl)piperidine is 1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 . The piperidine rings of similar molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
The chemical reactions involving 4-(4-Chlorobenzyl)piperidine are complex and involve multiple steps. For instance, a new HPLC-UV derivatization approach was developed for the analysis of these residual trace benzyl halides in drug substances . Another study discusses the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Physical And Chemical Properties Analysis
4-(4-Chlorobenzyl)piperidine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Antimalarial Applications
“4-(4-Chlorobenzyl)piperidine” and its derivatives have been evaluated for their potential as antimalarial agents . These compounds have shown high selectivity for resistant Plasmodium falciparum, a parasite that causes malaria . This suggests that these compounds could be used in the development of new antimalarial drugs, particularly for resistant strains of the disease .
Antiproliferative Activity
Some derivatives of “4-(4-Chlorobenzyl)piperidine” have been evaluated for their antiproliferative effects against various human cell lines. This indicates potential applications in cancer research, as these compounds could be used to inhibit the growth of cancer cells.
Synthesis and Characterization
“4-(4-Chlorobenzyl)piperidine” and its derivatives have been synthesized using condensation reactions. Techniques like X-ray crystallography have been employed for structural analysis. This allows for the study of the compound’s structure and properties, which is crucial in the development of new drugs and other applications.
Pharmaceutical Applications
Piperidine derivatives, including “4-(4-Chlorobenzyl)piperidine”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . This highlights the compound’s versatility and its potential for a wide range of applications in drug design and development .
Development of New Synthetic Methods
The synthesis of substituted piperidines, including “4-(4-Chlorobenzyl)piperidine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of these compounds is of great interest .
Biological Evaluation of Potential Drugs
The biological evaluation of potential drugs containing the piperidine moiety, such as “4-(4-Chlorobenzyl)piperidine”, is a key area of research . This involves assessing the biological activity and pharmacological properties of these compounds .
Safety and Hazards
The safety information for 4-(4-Chlorobenzyl)piperidine includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Piperidines, including 4-(4-Chlorobenzyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Chlorobenzyl)piperidine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in regulating cellular processes such as cell division, gene expression, and metabolism .
Mode of Action
It is known that the compound interacts with its targets, potentially altering their function . This interaction could lead to changes in cellular processes regulated by these proteins .
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to cell division, gene expression, and metabolism .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given its targets, it is likely that the compound could have effects on cellular processes such as cell division, gene expression, and metabolism .
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESQEWIPDEGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395673 | |
| Record name | 4-(4-chlorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36938-76-8 | |
| Record name | 4-(4-chlorobenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





